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HSKO0935 is a potent and highly selective inhibitor of the sodium-dependent glucose
cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. This document
provides an in-depth technical guide on the effects of HSK0935 on glucose metabolism,
summarizing key quantitative data, detailing experimental protocols, and visualizing relevant
biological pathways and workflows.

Core Mechanism of Action: SGLT2 Inhibition

HSKO0935 exerts its therapeutic effect by selectively targeting SGLT2 in the proximal
convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately
90% of the glucose filtered by the glomeruli. By inhibiting this transporter, HSK0935 effectively
blocks glucose reuptake, leading to increased urinary glucose excretion (glucosuria) and a
subsequent reduction in plasma glucose levels. This insulin-independent mechanism of action
makes it an attractive therapeutic agent for the management of type 2 diabetes.

Signaling Pathway of SGLT2 Inhibition by HSK0935

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b607982?utm_src=pdf-interest
https://www.benchchem.com/product/b607982?utm_src=pdf-body
https://www.benchchem.com/product/b607982?utm_src=pdf-body
https://www.benchchem.com/product/b607982?utm_src=pdf-body
https://www.benchchem.com/product/b607982?utm_src=pdf-body
https://www.benchchem.com/product/b607982?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Renal Proximal Tubule Lumen Tubular Epithelial Cell Bloodstream
Glucose + Na+
Glomerular Filtrate SGLT2 IIcose fransport Reabsorbed Glucose
I
I

Inhibition i . .
@ Blocked Reabsorption (Urlnary Glucose ExcretlorD

Click to download full resolution via product page

Caption: Mechanism of HSK0935 action in the renal proximal tubule.

Quantitative Data on HSK0935 Activity

The following tables summarize the key quantitative findings from preclinical studies on
HSK0935.

ble 1: In Vi hibi ivity of

Target IC50 (nM) Selectivity (fold)
hSGLT2 1.3
hSGLT1 >1000 843

IC50: Half-maximal inhibitory concentration. Data from in vitro assays using cells expressing
human SGLT1 and SGLT2.

Table 2: Effect of HSK0935 on Urinary Glucose Excretion
in Animal Models
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abstract
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abstract
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abstract

Note: While the source article mentions robust urinary glucose excretion in both species, the
specific quantitative values at different dosages were not available in the abstract. Access to
the full publication is required for these details.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The
following sections outline the probable experimental protocols used to assess the efficacy of
HSK0935, based on standard practices for SGLT2 inhibitor evaluation.

In Vitro SGLT Inhibition Assay

This experiment is designed to determine the potency and selectivity of HSK0935 against
human SGLT1 and SGLT2 transporters.
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Caption: Workflow for the in vitro SGLT inhibition assay.
Methodology:

¢ Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney
(HEK293) cells are cultured under standard conditions. Cells are then transiently or stably
transfected with expression vectors containing the cDNA for human SGLT1 or SGLT2.

« Inhibition Assay: Transfected cells are seeded in 96-well plates. On the day of the assay, the
cells are washed with a sodium-containing buffer. Subsequently, cells are incubated with
various concentrations of HSK0935 for a predetermined period.

e Glucose Uptake Measurement: A radiolabeled, non-metabolizable glucose analog, such as
14C-alpha-methylglucopyranoside (**C-AMG), is added to the wells, and the plates are
incubated to allow for transporter-mediated uptake.
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» Data Analysis: After incubation, the cells are washed to remove excess radiolabel, lysed, and
the intracellular radioactivity is quantified using a scintillation counter. The percentage of
inhibition at each HSK0935 concentration is calculated relative to a vehicle control. IC50
values are then determined by fitting the data to a four-parameter logistic equation using
appropriate software.

In Vivo Urinary Glucose Excretion Study in Rodents

This experiment evaluates the in vivo efficacy of HSK0935 in promoting urinary glucose
excretion in a diabetic or non-diabetic rodent model.

Methodology:

» Animal Model: Male Sprague-Dawley rats are often used. For studies in a diabetic model,
diabetes can be induced by an injection of streptozotocin.

o Acclimatization and Dosing: Animals are housed in metabolic cages that allow for the
separate collection of urine and feces. After an acclimatization period, rats are fasted
overnight and then administered a single oral dose of HSK0935 or vehicle.

e Glucose Challenge: Following drug administration, a glucose challenge (e.g., 2 g/kg, oral
gavage) is often performed to ensure sufficient glucose filtration by the kidneys.

» Urine Collection and Analysis: Urine is collected over a specified period, typically 24 hours.
The total volume of urine is recorded, and the glucose concentration is measured using a
glucose oxidase method or a clinical chemistry analyzer.

o Data Calculation: The total amount of glucose excreted in the urine over the collection period
is calculated by multiplying the urine volume by the glucose concentration.

Conclusion

HSKO0935 is a highly potent and selective SGLT2 inhibitor that has demonstrated significant
effects on glucose metabolism in preclinical models, primarily through the induction of urinary
glucose excretion. Its insulin-independent mechanism of action positions it as a promising
candidate for the treatment of type 2 diabetes. Further investigation, including detailed
pharmacokinetic and pharmacodynamic studies, as well as clinical trials, are necessary to fully
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elucidate its therapeutic potential in humans. The experimental protocols described herein
provide a framework for the continued evaluation of HSK0935 and other novel SGLT2
inhibitors.

 To cite this document: BenchChem. [HSK0935: A Technical Overview of its Effects on
Glucose Metabolism]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607982#hsk0935-effects-on-glucose-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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